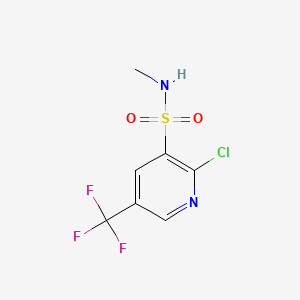

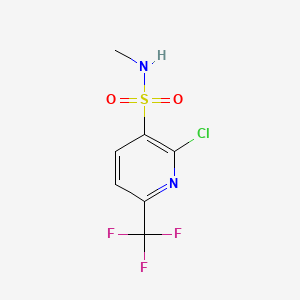

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid methylamide, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-trifluoromethyl-pyridine is a chloro (trifluoromethyl) pyridine . It has the molecular formula C6H3ClF3N . The average mass is 181.543 Da and the monoisotopic mass is 180.990616 Da .

Synthesis Analysis

2-Chloro-5-trifluoromethyl-pyridine may be employed as a model substrate to investigate the regioexhaustive functionalization . It can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine .Molecular Structure Analysis

The molecular structure of 2-Chloro-5-trifluoromethyl-pyridine consists of a pyridine ring with a chlorine atom and a trifluoromethyl group attached to it .Chemical Reactions Analysis

Trifluoromethylpyridines, such as 2-Chloro-5-trifluoromethyl-pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .Physical And Chemical Properties Analysis

2-Chloro-5-trifluoromethyl-pyridine has a melting point of 32-34 °C (lit.) and a density of 1.417 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Pharmaceuticals

This compound serves as a valuable intermediate for synthesizing various pharmaceutical compounds, including antiviral drugs , kinase inhibitors , and anti-inflammatory agents . Its trifluoromethyl group can enhance drug potency by affecting key interactions with target proteins .

Materials Science

As a precursor in materials science, it is used for making polymers, dyes, and liquid crystals. The pyridine ring acts as a functional group for attaching molecules, while the chloro and trifluoromethyl groups improve solubility and stability .

Organic Synthesis

In organic chemistry, it may be employed as a model substrate to investigate regioexhaustive functionalization, which is crucial for creating complex organic molecules with high precision .

Mecanismo De Acción

- MFCD34168889 inhibits IMPDH, leading to a depletion of guanosine nucleotides, particularly in T and B lymphocytes. This inhibition suppresses cell-mediated immune responses and antibody formation .

- As a result, guanosine triphosphate (GTP) levels decrease, affecting DNA and RNA synthesis. This disruption impairs lymphocyte proliferation and dampens immune responses .

Target of Action

Mode of Action

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2O2S/c1-12-16(14,15)5-2-4(7(9,10)11)3-13-6(5)8/h2-3,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBIFPPQMFSKKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.65 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287982.png)

![2,3-Dihydro-benzo[1,4]dioxine-5-sulfonic acid methylamide, 95%](/img/structure/B6288010.png)

![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid methylamide, 95%](/img/structure/B6288015.png)

![5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol, 95%](/img/structure/B6288039.png)